5-(4-Methoxyphenyl)-2-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione
Description
5-(4-Methoxyphenyl)-2-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione is a 1,2,4-triazole-3-thione derivative characterized by a morpholine moiety at position 2, a phenyl group at position 4, and a 4-methoxyphenyl substituent at position 3. This scaffold combines two pharmacologically relevant heterocycles: the triazole-thione core, known for anticonvulsant and antinociceptive properties, and the morpholine ring, which enhances solubility and bioavailability .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-25-18-9-7-16(8-10-18)19-21-23(15-22-11-13-26-14-12-22)20(27)24(19)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLCQASTXGLNPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=S)N2C3=CC=CC=C3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360359 | |
| Record name | 5-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5602-29-9 | |
| Record name | 5-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione typically involves the reaction of 4-methoxybenzaldehyde, morpholine, and phenylhydrazine with thiocarbohydrazide under reflux conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-2-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Pharmacological Analogues
Triazole-3-thiones with Morpholine Substituents
- 5-(4-Chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (T-100 to T-104) Key Differences: The 4-chlorophenyl group replaces the 4-methoxyphenyl group in the target compound. Activity: These derivatives exhibit potent antinociceptive effects in both hot-plate and writhing tests (ED₅₀ = 15–30 mg/kg). Notably, T-102 and T-104 showed short-lasting effects (≤90 min), while others (e.g., T-100) inhibited locomotor activity without impairing motor coordination . SAR Insight: The electron-withdrawing chlorine atom may enhance target binding compared to methoxy’s electron-donating properties, but methoxy could improve metabolic stability .
Anticonvulsant Triazole-3-thiones
- TP-4 (4-(4-Bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione)
- Key Differences : Halogenated aryl groups (Br, Cl) replace the methoxyphenyl and phenyl groups.
- Activity : TP-4 demonstrated efficacy in the maximal electroshock (MES) model (ED₅₀ = 45 mg/kg) and interacts with voltage-gated sodium channels .
- SAR Insight : Bulky halogen substituents enhance anticonvulsant activity but may reduce blood-brain barrier (BBB) permeability compared to smaller groups like methoxy .
Antimicrobial and Antifungal Derivatives
- 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Key Differences : A piperazine-bromophenyl group replaces the morpholine ring.
- Activity : Exhibits antimicrobial activity (MIC = 8–32 µg/mL against Staphylococcus aureus), attributed to the piperazine moiety’s ability to disrupt bacterial membranes .
- SAR Insight : The combination of a methoxyphenyl group and halogenated aryl substituents broadens activity spectra but may increase cytotoxicity .
Triazole-3-thiones with Sulfonyl and Fluorophenyl Groups
- 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione Key Differences: Sulfonyl and difluorophenyl groups introduce strong electron-withdrawing effects. Activity: Primarily researched for COX-2 inhibition, with IC₅₀ values in the nanomolar range . SAR Insight: Sulfonyl groups enhance anti-inflammatory activity but reduce CNS penetration compared to morpholine-containing analogs .
Comparative Data Table
Key Research Findings
Substituent Effects: Electron-donating groups (e.g., methoxy): Improve metabolic stability and BBB permeability but may reduce receptor-binding affinity compared to halogens . Morpholine vs. Piperazine: Morpholine enhances antinociceptive activity, while piperazine shifts focus to antimicrobial effects .
Contradictions and Gaps: While halogenated triazole-3-thiones (e.g., TP-4) show strong anticonvulsant effects, their neurotoxicity profiles are less studied compared to morpholine-containing derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
